molecular formula C16H20ClN3O2 B213611 {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE

Cat. No.: B213611
M. Wt: 321.8 g/mol
InChI Key: MDDBTZSMHZRYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE is a complex organic compound that features a unique combination of pyrazole, furan, and piperidine moieties

Preparation Methods

The synthesis of {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The synthetic route may include:

    Formation of the Pyrazole Intermediate: This step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group.

    Formation of the Furan Intermediate: The furan ring is synthesized through a series of reactions involving furfural and other reagents.

    Coupling Reaction: The pyrazole and furan intermediates are then coupled using a suitable coupling reagent to form the desired compound.

    Final Cyclization: The final step involves the cyclization of the coupled intermediate with piperidine under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.

    Industrial Chemistry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

    Biological Research: It is employed in the study of enzyme interactions, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory or metabolic pathways, reducing the production of pro-inflammatory mediators or metabolic byproducts.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole share structural similarities but differ in their functional groups and biological activities.

    Furan Derivatives: Compounds containing the furan ring, such as furfural, exhibit different chemical properties and applications.

    Piperidine Derivatives: Piperidine-based compounds, like piperine, have distinct pharmacological profiles and uses.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.8 g/mol

IUPAC Name

[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H20ClN3O2/c1-11-15(17)12(2)20(18-11)10-13-6-7-14(22-13)16(21)19-8-4-3-5-9-19/h6-7H,3-5,8-10H2,1-2H3

InChI Key

MDDBTZSMHZRYRM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCC3)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCC3)C)Cl

Origin of Product

United States

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